2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a phenylsulfonyl group and at the 6-position with a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXORHSVIJLUNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
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Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Formation of the Benzamide Moiety: : The final step involves the coupling of the difluorobenzoyl chloride with the sulfonylated tetrahydroquinoline intermediate. This reaction typically occurs in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may enhance binding affinity to these targets, while the tetrahydroquinoline and benzamide moieties contribute to the overall activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Hydrazinecarbothioamide Derivatives (Compounds [4–6])
- Structure : These compounds feature a hydrazinecarbothioamide group linked to a 4-(4-X-phenylsulfonyl)benzoyl moiety and a 2,4-difluorophenyl substituent.
- Synthesis : Synthesized via nucleophilic addition of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides to 2,4-difluorophenyl isothiocyanate, followed by cyclization to triazole-thiones .
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
- Structure: Contains a diazenyl linker between the tetrahydroquinoline core and a benzonitrile group, with a 2-cyanoethyl substituent at the 1-position.
- Application : Used as a leveler in Au electrodeposition due to its adsorption behavior at electrode interfaces, as studied via spectroelectrochemical methods .
- Key Differences: The diazenyl group and cyanoethyl substituent distinguish CTDB from the target compound, which lacks these functionalities. CTDB’s electrochemical utility contrasts with the presumed medicinal focus of the benzamide-containing target.
Pharmacologically Active Tetrahydroquinoline Derivatives (Patent Examples)
- Examples: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1, Patent).
- Structure: Combines tetrahydroquinoline with benzothiazole and thiazole-carboxylic acid groups.
- Key Differences : The patent compounds prioritize heterocyclic diversity (e.g., pyrido-pyridazine), whereas the target compound emphasizes sulfonyl and fluorobenzamide groups.
Functional Group and Spectral Comparisons
Biological Activity
2,6-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorobenzamide structure with a phenylsulfonyl group attached to a tetrahydroquinoline moiety. This unique configuration contributes to its biological activity and pharmacokinetic properties.
Research indicates that this compound acts primarily as an inhibitor of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is involved in the regulation of Th17 cells linked to autoimmune diseases. By inhibiting RORγt, the compound demonstrates potential in treating conditions such as psoriasis and rheumatoid arthritis .
Antiproliferative Effects
Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory properties. In mouse models of inflammation, it reduced cytokine levels and inflammatory markers effectively.
Study on Autoimmune Diseases
In a recent study involving mouse models of autoimmune diseases, the compound was administered at varying doses. Results indicated that lower doses were effective in reducing symptoms without adverse effects. The bioavailability was notably higher compared to similar compounds, making it a promising candidate for further development .
Cancer Research
Another study focused on the antiproliferative effects of the compound against different cancer cell lines. The results revealed that it could inhibit tumor growth effectively while maintaining low cytotoxicity levels in non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. What are the optimal synthetic pathways and purification methods for 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Introducing the phenylsulfonyl group at the 1-position of tetrahydroquinoline using sulfonyl chlorides under basic conditions (e.g., pyridine or Et₃N) .
- Amide Coupling : Reaction of 2,6-difluorobenzoic acid derivatives with the 6-amino group of the tetrahydroquinoline scaffold via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity, as confirmed by HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and functional group integrity (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons in the difluorobenzamide moiety) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 455.12) .
- HPLC : Reverse-phase chromatography ensures purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or sulfonyl group variation) influence PTP1B inhibitory activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine Positioning : 2,6-Difluoro substitution on the benzamide enhances PTP1B binding affinity (IC₅₀ ~ 0.8 µM) compared to mono-fluoro analogs (IC₅₀ > 5 µM) due to improved hydrophobic interactions .
- Sulfonyl Group : Replacing phenylsulfonyl with aliphatic sulfonyl groups (e.g., propane-1-sulfonyl) reduces selectivity by 40%, likely due to steric clashes in the enzyme’s active site .
- Methodological Insight : Computational docking (e.g., AutoDock Vina) and mutagenesis studies can validate binding modes .
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo metabolic efficacy?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Approaches include:
- Metabolic Profiling : LC-MS/MS analysis of plasma and liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Formulation Optimization : Use of PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and half-life .
- Dose-Response Studies : Adjusting dosing regimens in animal models to align in vitro IC₅₀ values with achievable plasma concentrations .
Q. How can researchers validate target engagement of this compound in cellular models of insulin resistance?
- Cellular Thermal Shift Assay (CETSA) : Measure stabilization of PTP1B upon compound binding at varying temperatures .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., IRS-1 at Tyr632) in adipocytes treated with insulin ± inhibitor .
- Glucose Uptake Assays : Use 2-NBDG fluorescence in HepG2 cells to confirm functional enhancement of insulin signaling .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Melting Point | 163–165°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake-Flask Method |
| Solubility (PBS, pH 7.4) | 12.5 µg/mL | UV-Vis Spectrophotometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
